Apomorphine Hydrochloride

Übersicht

Beschreibung

Apomorphine Hydrochloride is a non-ergoline dopamine D2 agonist used primarily in the treatment of Parkinson’s disease. It was first synthesized in 1845 and has since been investigated for various medical applications, including as an emetic, sedative, and treatment for alcoholism and other movement disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

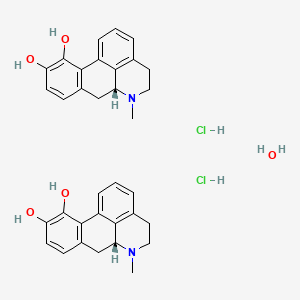

Apomorphine Hydrochloride is synthesized through the dehydration of morphine with hydrochloric acid, resulting in the formation of apomorphine. The compound is then converted to its hydrochloride hydrate form through crystallization .

Industrial Production Methods

Industrial production of this compound hydrate involves the use of advanced crystallization techniques to ensure high purity and yield. The process typically includes the use of phthalic anhydride or titanium chloride as scavengers to irreversibly react with water, ensuring the stability of the hydrate form .

Analyse Chemischer Reaktionen

Reaction Mechanism

-

Step 1 : Sulfuric or hydrochloric acid promotes allylic alcohol dehydration in morphine, forming an allylic carbonium ion at C-8 .

-

Step 2 : A 1,3-migration of the ethanamine chain breaks the piperidine ring, eliminating the overhanging bridge and forming a planar D-ring .

-

Step 3 : Deprotonation generates a conjugated diene system, followed by protonation of the dihydrofuran ring to form an oxonium ion. Final deprotonation yields apomorphine .

| Condition | Traditional Method (1845) | Modern Method (Post-2000) |

|---|---|---|

| Acid Catalyst | HCl or H₂SO₄ | H₃PO₄ |

| Temperature | 150°C | Variable (acid-dependent) |

| Water Scavenger | None | Phthalic anhydride/TiCl₄ |

| Yield | 0.6–46% | ≥55% |

This reaction avoids thermodynamically unfavorable intermediates proposed in earlier mechanisms .

Metabolic Pathways

Apomorphine undergoes extensive hepatic and extrahepatic metabolism, primarily via:

Phase I Metabolism

Phase II Metabolism

| Enzyme | Conjugate | Percentage of Dose (Sublingual) |

|---|---|---|

| UGT1A1, UGT1A9 | Glucuronide | ~40% |

| SULT1A1, SULT1A3 | Sulfate | ~60% |

Only 0.3% of a subcutaneous dose remains unchanged .

Stability and Decomposition

Apomorphine hydrochloride is sensitive to oxidation and hydrolysis:

Degradation Products

Stabilization in Formulations

Stereochemical Considerations

The 6aR configuration of apomorphine is critical for dopamine receptor binding. Key structural features include:

| Receptor | Binding Affinity (Kᵢ, nM) | Intrinsic Activity |

|---|---|---|

| D₂ | 52 | 53–79% |

| D₃ | 26 | 82% |

| D₄ | 4.37 | 45% |

Partial agonism at D₂ receptors underpins its anti-Parkinsonian effects .

Reactivity with Acids and Bases

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1.1 Parkinson's Disease Management

Apomorphine hydrochloride is primarily utilized for managing advanced Parkinson's disease (PD), particularly in patients experiencing "off" periods where conventional treatments become ineffective. Clinical trials have demonstrated its efficacy in providing rapid relief from these unpredictable episodes.

- Mechanism of Action : As a non-selective dopaminergic agonist, apomorphine stimulates dopamine receptors, thereby alleviating motor symptoms associated with PD.

- Clinical Efficacy : A phase IV multicenter study (AM IMPAKT) indicated that subcutaneous apomorphine injections significantly reduced the time to reach an "on" state compared to traditional levodopa therapy, with a mean reduction of 37.14 minutes .

1.2 Treatment of Other Disorders

Beyond PD, apomorphine has been explored for various other medical conditions:

- Erectile Dysfunction : Apomorphine has been used as a treatment for erectile dysfunction, offering an alternative to traditional therapies.

- Addiction Treatment : Research indicates potential applications in treating substance use disorders, particularly heroin addiction, by modulating dopaminergic pathways .

- Alzheimer’s Disease : Emerging studies suggest that apomorphine may play a role in reducing amyloid-beta oligomerization, potentially offering therapeutic benefits in Alzheimer's disease models .

Research Applications

2.1 Pharmacological Tool

Apomorphine serves as an essential investigative tool in pharmacology and neurobiology:

- Dopaminergic System Studies : It is frequently used to study central dopaminergic neurotransmission and to screen new pharmacological agents .

- Behavioral Studies : Apomorphine-induced behaviors, such as yawning and stereotypy, are utilized as biological markers for assessing dopaminergic activity and conducting behavioral assays in animal models.

Safety and Adverse Effects

While apomorphine is generally well-tolerated, it is essential to monitor for potential adverse effects:

- Common TEAEs : Skin reactions, nausea, and somnolence are frequently reported . Neuropsychiatric effects such as confusion and hallucinations have also been noted but tend to resolve with dose adjustments.

- Withdrawal Rates : In clinical trials, withdrawal due to adverse events was observed in approximately 11% of patients receiving apomorphine compared to none in placebo groups .

Wirkmechanismus

Apomorphine Hydrochloride acts as a dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors. It stimulates these receptors in the caudate-putamen region of the brain, which is responsible for locomotor control. This stimulation helps alleviate hypomobility in Parkinson’s disease patients .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bromocriptine: Another dopamine agonist used in the treatment of Parkinson’s disease.

Pramipexole: A non-ergoline dopamine agonist similar to apomorphine.

Ropinirole: Another non-ergoline dopamine agonist used for similar indications.

Uniqueness

Apomorphine Hydrochloride is unique due to its rapid onset of action and ability to cross cell membranes quickly, making it highly effective for managing acute “off” episodes in Parkinson’s disease. Its high lipophilicity allows for rapid transit to the central nervous system, providing quick relief from symptoms .

Biologische Aktivität

Apomorphine hydrochloride is a potent dopamine agonist primarily used in the treatment of Parkinson's disease. This article delves into its biological activity, pharmacological properties, and clinical applications, supported by relevant case studies and research findings.

Apomorphine is a non-ergoline derivative of morphine, classified as a dopamine receptor agonist. It primarily activates D1 and D2 dopamine receptors, with additional effects on D3, D4, and D5 receptors. The compound exhibits biphasic effects on locomotor activity, showing both stimulating and inhibitory actions depending on the dose administered .

Key Pharmacological Properties:

- Dopamine Receptor Activation: Apomorphine has high affinity for D2 receptors (pK_i values around 7.08) and moderate affinity for other subtypes .

- Metabolism: It undergoes extensive metabolism in the liver, primarily via N-demethylation and glucuronidation, resulting in several metabolites including apomorphine sulfate and glucuronides .

- Distribution: The apparent volume of distribution varies significantly; subcutaneous administration shows 123-404 L, while sublingual forms can reach up to 3630 L .

Clinical Applications

This compound is primarily indicated for the management of "off" episodes in patients with advanced Parkinson's disease who experience motor fluctuations despite optimal oral therapy. Its rapid onset of action makes it a valuable therapeutic option.

Case Studies

-

Efficacy in Parkinson's Disease:

A randomized double-blind placebo-controlled trial involved 29 patients with advanced Parkinson's disease. Patients received titrated doses of this compound (2-10 mg) or a placebo. Results indicated significant improvement in motor scores within 20 minutes post-injection, demonstrating its effectiveness in aborting "off" state events . -

Safety Profile:

A study assessing the safety of continuous subcutaneous infusion of apomorphine revealed that while some patients experienced mild adverse effects such as yawning and hypotension, the overall tolerance was acceptable with low instances of severe dyskinesia .

Biological Activity Overview

The biological activity of apomorphine can be summarized in the following table:

Research Findings

Recent studies highlight apomorphine's multifaceted biological activity:

- Neuroprotective Effects: Research indicates that apomorphine may exert protective effects against neurodegeneration associated with Alzheimer's disease through dopamine-independent pathways .

- Dose-Response Relationship: A study demonstrated that higher doses lead to increased efficacy but also a higher incidence of side effects like dyskinesia .

- Adverse Effects: Common side effects include yawning, hypotension, and nausea; however, severe adverse events remain rare .

Eigenschaften

IUPAC Name |

(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWNQDUVQKEIOC-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

314-19-2 (hydrochloride anhydrous), 41372-20-7 (hydrochloride hemihydrate) | |

| Record name | Apomorphine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022614 | |

| Record name | Apomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Apomorphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

MINUTE, WHITE OR GRAYISH WHITE, GLISTENING CRYSTALS OR WHITE POWDER; ODORLESS; SOLN ARE NEUTRAL TO LITMUS; LEVOROTATORY IN DIL ACID; 1 G SOL IN 50 ML WATER, IN ABOUT 50 ML ALCOHOL, & IN ABOUT 20 ML WATER @ 80 °C; PPT BY TANNIC ACID & OTHER ALKALOIDAL PRECIPITANTS & DECOMP BY OXIDIZING AGENTS. /HCL/, Sol in alcohol, acetone, chloroform; slightly sol in water, benzene, ether, petroleum ether, Slightly soluble in hydrochloric acid, ligand; soluble in ethanol, ethyl ether, acetone, benzene, chloroform, alkalies, In water, 1.66X10+4 mg/L at 16 °C, 5.10e-01 g/L | |

| Record name | APOMORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Apomorphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Apomorphine is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors. Stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, may be responsible for apomorphine's action. However, the means by which the cellular effects of apomorphine treat hypomobility of Parkinson's remain unknown., The exact mechanism of action of apomorphine hydrochloride in the treatment of Parkinson's disease has not been fully elucidated but may involve stimulation of postsynaptic dopamine D2 receptors within the caudate-putamen in the brain. Apomorphine has been shown to improve motor function in an animal model of Parkinson's disease. In particular, apomorphine attenuates the motor deficits associated with neurotoxin (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine ([MPTP])-induced lesions in the ascending nigrostriatal dopaminergic pathway in primates., Apomorphine hydrochloride is a nonergot-derivative dopamine receptor agonist that is structurally and pharmacologically related to dopamine. In in vitro studies, apomorphine hydrochloride demonstrated a higher affinity for the dopamine D4 receptor than for dopamine D2, D3, or D5 receptors. Apomorphine hydrochloride binds with moderate affinity to alpha-adrenergic (alpha1D, alpha2B, alpha2C) receptors but has little or no affinity for dopamine D1 receptors, serotonergic (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) receptors, beta1- or beta2-adrenergic receptors, or histamine H1 receptors. /Apomorphine hydrochloride/ | |

| Record name | Apomorphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | APOMORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol (apocodeine); morphine | |

| Record name | APOMORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hexagonal plates from chloroform+petroleum ether; rods from ether | |

CAS No. |

58-00-4, 41372-20-7 | |

| Record name | (-)-Apomorphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apomorphine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apomorphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apomorphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APOMORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21FAR7B4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | APOMORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Apomorphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 °C (decomposes), MP: 127-128 °C; specific optical rotation: -88 deg at 24 °C/D (c = 1.12 in 0.1 N HCl) /Diacetate ester/ | |

| Record name | APOMORPHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3289 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of apomorphine hydrochloride?

A1: this compound is a non-ergoline dopamine agonist with high selectivity for dopamine receptors []. It primarily exerts its effects by stimulating dopamine receptors in various regions of the brain, including the nigrostriatal system, hypothalamus, limbic system, and pituitary gland [].

Q2: What are the downstream effects of this compound binding to dopamine receptors?

A2: Binding of this compound to dopamine receptors leads to a cascade of effects, including:

- Enhanced Motor Function: This is particularly relevant in the context of Parkinson's disease, where this compound helps to alleviate motor symptoms by stimulating dopamine receptors in the nigrostriatal pathway [, ].

- Suppression of Prolactin Release: this compound can lower plasma prolactin concentrations, likely by stimulating dopamine receptors in the tuberoinfundibular pathway [].

- Vasodilation: Stimulation of dopamine receptors in blood vessels leads to vasodilation [].

- Behavioral Effects: this compound can induce various behavioral effects, including yawning, which has been linked to its action on central dopamine receptors [, ].

Q3: Does this compound interact with presynaptic dopamine autoreceptors?

A3: Studies suggest that subthreshold concentrations of this compound do not worsen Parkinsonian symptoms, indicating that presynaptic dopamine autoreceptors may not play a significant role in the motor response in moderate to advanced Parkinson's disease [].

Q4: What is the molecular formula and weight of this compound?

A4: While many articles discuss the use and effects of this compound, the specific molecular formula and weight are not explicitly provided in this set of research papers.

Q5: Is there spectroscopic data available for this compound?

A5: Again, while the provided research papers discuss the use and impact of this compound, they do not include detailed spectroscopic data.

Q6: Are there studies on the material compatibility and stability of this compound?

A6: Research highlights that this compound solutions can undergo oxidation, as evidenced by the development of a green coloration [].

Q7: What factors can affect the stability of this compound solutions?

A7: The stability of this compound in solution appears to be influenced by factors like:* Time: Solutions of this compound can change color over time, even when freshly prepared, suggesting potential degradation [].* Temperature: Refrigeration at 5 degrees Celsius can prevent oxidation for up to one week [].* Presence of Antioxidants: Ascorbic acid and sodium bisulfite have been shown to prevent oxidation of this compound in solution [].

Q8: Does this compound exhibit any catalytic properties?

A8: The provided research focuses on the pharmacological properties of this compound and does not delve into potential catalytic properties.

Q9: Are there any computational chemistry studies or QSAR models for this compound?

A9: While one paper mentions the synthesis of apomorphine derivatives [], there is no mention of computational chemistry studies or the development of QSAR models for this compound in the provided research.

Q10: How do modifications to the apomorphine structure affect its activity and potency?

A10: The research papers provided do not delve into the specific structure-activity relationships of this compound derivatives.

Q11: Is there information on SHE (Safety, Health, and Environment) regulations for this compound?

A11: The provided research does not offer details regarding SHE regulations specific to this compound.

Q12: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A13: Research indicates that this compound, when administered subcutaneously, exhibits the following PK/PD characteristics []:

Q13: What are the key findings from in vitro and in vivo studies evaluating the efficacy of this compound?

A13: Preclinical and clinical studies highlight the efficacy of this compound in several contexts:

- Parkinson's Disease:

- Studies demonstrate that subcutaneous this compound effectively reverses off-state events in patients with advanced Parkinson's disease, with efficacy comparable to levodopa [, ].

- Animal models using rats with asymmetric medial raphe nuclei lesions show this compound effectively enhances contralateral circling behavior, suggesting its impact on dopaminergic pathways [].

- Erectile Dysfunction: Research shows that this compound, particularly in nasal spray formulation, can be an effective treatment for erectile dysfunction due to its rapid action and favorable bioavailability [, ].

- Huntington's Chorea: A pilot study suggests that continuous infusion of this compound might be a viable treatment option for involuntary movements in some Huntington's disease patients [].

Q14: Are there known resistance mechanisms to this compound?

A14: The provided research does not directly address the development of resistance to this compound.

Q15: What is the safety profile of this compound, and are there potential long-term effects?

A15: Although some research touches upon the adverse effects, this Q&A section is designed to focus on the scientific research aspects. Detailed information on the safety profile, including potential long-term effects, falls outside the scope of this specific compilation.

Q16: What are the current and emerging strategies for targeted delivery of this compound?

A16: While various administration routes are mentioned (subcutaneous injection/infusion, nasal spray, sublingual tablets), specific targeted drug delivery strategies for this compound are not detailed in the provided research.

Q17: Are there biomarkers associated with this compound efficacy or adverse effects?

A17: The provided research does not identify or discuss specific biomarkers related to this compound efficacy or adverse effects.

Q18: What analytical methods are used to characterize and quantify this compound?

A19: The research mentions the use of HPLC (high-performance liquid chromatography) with fluorescence detection to determine this compound concentrations in biological samples []. Additionally, there's mention of using RP-HPLC (reverse phase HPLC) for determining related substances in this compound sublingual tablets [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.